molecular formula C19H19NO4 B2838707 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone CAS No. 2034616-88-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Cat. No.: B2838707
CAS No.: 2034616-88-9
M. Wt: 325.364
InChI Key: QCKDXYQOSXBURQ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidine derivative and the hydroxyphenyl group through a series of condensation and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Nitration can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Similar structure but with a different position of the hydroxy group.

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 320.37 g/mol

This compound features a pyrrolidine ring linked to a benzo[d][1,3]dioxole moiety and a hydroxyphenyl group, contributing to its unique biological activities.

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study examining various derivatives found that certain 1,3-dioxolane compounds demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . While specific data on this compound is limited, its structural similarities suggest potential efficacy in these areas.

Anticancer Activity

The compound's structural features may also confer anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a derivative with a similar dioxole structure was shown to inhibit the growth of breast cancer cells effectively.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds with pyrrolidine rings. Research has indicated that these compounds can modulate neurotransmitter levels and exert antioxidant effects, which may protect neuronal cells from oxidative stress . The specific neuroprotective effects of this compound require further investigation but are promising based on related compounds.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : The compound may interact with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, derivatives with benzo[d][1,3]dioxole exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and significant antifungal activity against C. albicans . This suggests that this compound may possess similar antimicrobial properties.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that certain compounds significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle phases . These findings underscore the potential of the target compound in cancer therapy.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialBenzo[d][1,3]dioxole derivativesMIC values between 625–1250 µg/mL against S. aureus
AntifungalSimilar dioxolanesSignificant activity against C. albicans
AnticancerPyrrolidine derivativesInduction of apoptosis in cancer cells
NeuroprotectivePyrrolidine-based compoundsModulation of neurotransmitter levels

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-3-1-2-13(8-16)9-19(22)20-7-6-15(11-20)14-4-5-17-18(10-14)24-12-23-17/h1-5,8,10,15,21H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDXYQOSXBURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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